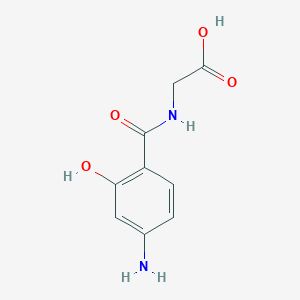

Glycine, N-(4-amino-2-hydroxybenzoyl)-

Übersicht

Beschreibung

Glycine, N-(4-amino-2-hydroxybenzoyl)- is an organic compound belonging to the class of hippuric acids. It consists of a benzoyl group linked to the N-terminal of glycine. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-amino-2-hydroxybenzoyl)- typically involves the reaction of 4-amino-2-hydroxybenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of Glycine, N-(4-amino-2-hydroxybenzoyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency of the production process .

Types of Reactions:

Oxidation: Glycine, N-(4-amino-2-hydroxybenzoyl)- can undergo oxidation reactions, particularly at the amino and hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents like sodium borohydride, targeting the carbonyl group in the benzoyl moiety.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Glycine, N-(4-amino-2-hydroxybenzoyl)- is characterized by its role in biochemical pathways, particularly its interactions with enzymes and proteins. It functions as a building block in the synthesis of more complex molecules and is involved in metabolic regulation through its participation in the glycine cleavage system (GCS) and serine hydroxymethyltransferase pathways. The compound's molecular mechanism includes binding interactions that can either inhibit or activate enzymatic activity depending on the context.

Chemistry

- Synthesis Building Block : It is utilized as a reagent in organic reactions and as a precursor for synthesizing other compounds.

- Comparison with Similar Compounds : Unlike Glycine, N-(2-hydroxybenzoyl)-, which lacks an amino group, Glycine, N-(4-amino-2-hydroxybenzoyl)- exhibits distinct reactivity due to its unique functional groups.

Biology

- Enzymatic Studies : The compound serves as a model in enzymatic studies to understand biochemical pathways.

- Neurotransmitter Role : It acts as an inhibitory neurotransmitter and co-agonist at NMDA receptors, influencing synaptic transmission in the central nervous system.

Medicine

- Therapeutic Potential : Research indicates potential anti-inflammatory and antioxidant effects. Studies have suggested its role in modulating metabolic disorders and possibly exhibiting antipsychotic activity.

- Case Study Example : In animal models, varying dosages of Glycine, N-(4-amino-2-hydroxybenzoyl)- have shown beneficial effects on metabolic regulation at lower doses while higher doses may lead to adverse effects.

Industry

- Pharmaceutical Production : The compound is used in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments : It serves as an intermediate in the production of dyes and pigments due to its reactive functional groups.

Table 1: Comparison of Glycine Derivatives

| Compound Name | Functional Groups | Applications |

|---|---|---|

| Glycine, N-(4-amino-2-hydroxybenzoyl)- | Amino, Hydroxyl | Pharmaceuticals, Biochemical Research |

| Glycine, N-(2-hydroxybenzoyl)- | Hydroxyl | Organic Synthesis |

| Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate | Amino | Drug Delivery Systems |

Wirkmechanismus

The mechanism of action of Glycine, N-(4-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s ability to chelate metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

- Glycine, N-(2-hydroxybenzoyl)-

- Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate

Comparison: Glycine, N-(4-amino-2-hydroxybenzoyl)- is unique due to the presence of both amino and hydroxyl groups on the benzoyl moiety, which imparts distinct chemical reactivity and biological activity. In contrast, Glycine, N-(2-hydroxybenzoyl)- lacks the amino group, resulting in different reactivity and applications. Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate is primarily used as an absorption enhancer in pharmaceutical formulations, highlighting its role in drug delivery systems .

Biologische Aktivität

Glycine, N-(4-amino-2-hydroxybenzoyl)-, also referred to as a glycine derivative, has garnered attention due to its potential biological activities. This compound is particularly notable for its roles in various physiological processes, including its interactions with neurotransmitter systems and its implications in inflammation and cancer therapy.

Physiological Roles of Glycine

1. Neurotransmission:

Glycine serves as a major inhibitory neurotransmitter in the central nervous system (CNS). It acts primarily through glycine receptors (GlyRs), which are ligand-gated ion channels that mediate synaptic inhibition in the spinal cord and brainstem. Glycine's role as a co-agonist at NMDA receptors enhances excitatory neurotransmission, highlighting its dual functionality in the CNS . Dysregulation of glycinergic transmission has been implicated in various pain syndromes, where reduced GlyR expression correlates with increased nociceptive sensitivity .

2. Anti-inflammatory Effects:

Glycine derivatives have demonstrated significant anti-inflammatory properties. For instance, glycine chloramine, produced during inflammatory states, has been shown to suppress the production of pro-inflammatory cytokines and protect against oxidative stress . The synthesis of glycine-bearing derivatives has been explored for their potential to act as colon-specific prodrugs that release therapeutic agents in inflamed tissues, targeting conditions such as colorectal cancer .

3. Metabolic Functions:

Glycine is essential for several metabolic pathways, including protein synthesis and the production of key biomolecules such as glutathione. It constitutes about 11.5% of total amino acids in the human body and plays a critical role in collagen formation, where it is found at every third position in the triple helix structure . Additionally, glycine supplementation has been linked to improved liver function and reduced alcohol-induced hepatotoxicity by modulating lipid metabolism and enhancing detoxification processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of glycine derivatives:

-

Study on Glycine Chloramine:

A study demonstrated that glycine chloramine effectively reduced inflammation by inhibiting NFκB target gene products in colon carcinoma cells. The results indicated that glycine derivatives could serve as potential therapeutic agents for inflammatory diseases . -

Neuroprotective Effects:

Research has shown that glycine supplementation can mitigate neuronal damage caused by oxidative stress and improve outcomes in models of neurological disorders. For example, glycine was found to reduce endotoxic shock injuries and protect against liver damage resulting from alcohol consumption .

Data Tables

The following table summarizes key findings related to the biological activities of glycine derivatives:

Eigenschaften

IUPAC Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.